4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
Description
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a methoxy-tosylated quinoline structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-7-10-21(11-8-19)35(32,33)26-18-29-24-12-9-20(34-2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDOZJKPZXPSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction of 1-(2-fluorophenyl)piperazine with appropriate reagents to form the desired intermediate.
Quinoline Derivative Formation: The intermediate is then reacted with a quinoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its selective inhibition of equilibrative nucleoside transporters.
1-(2-Fluorophenyl)piperazine derivatives: Studied for their potential as α-amylase inhibitors.
Uniqueness
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline stands out due to its unique combination of a fluorophenyl group, piperazine ring, and methoxy-tosylated quinoline structure. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of the Quinoline Core : The quinoline structure is typically synthesized using a Skraup reaction, where an aniline derivative is condensed with glycerol and sulfuric acid in the presence of an oxidizing agent.
- Introduction of the Methoxy Group : Methylation of the hydroxyl group on the quinoline ring can be achieved using methyl iodide and a base like potassium carbonate.
- Attachment of the Tosyl Group : The tosyl group is introduced via a sulfonylation reaction involving tosyl chloride and a suitable base.
This multi-step synthesis highlights the compound's complexity and potential for modification to enhance biological activity.
The primary mechanism by which this compound exerts its biological effects is through inhibition of Equilibrative Nucleoside Transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine levels in cells, making them viable targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against specific enzymes such as tyrosinase, which is involved in melanin production. For instance, derivatives of piperazine have shown competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .
Table 1: Inhibitory Activity Against Tyrosinase
The table illustrates the potency of various compounds against tyrosinase, emphasizing the potential of this compound as a competitive inhibitor.
Case Study 1: Antimelanogenic Effects
In a study evaluating antimelanogenic effects on B16F10 cells, compounds similar to this compound demonstrated significant reductions in melanin production without cytotoxicity. This suggests that modifications to the piperazine moiety can enhance therapeutic efficacy while maintaining safety profiles .
Case Study 2: Docking Studies
Molecular docking studies have indicated that this compound binds effectively to the active site of tyrosinase, providing insights into its mechanism of action. The binding affinity was analyzed through computational methods, revealing potential interactions that could be optimized for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
